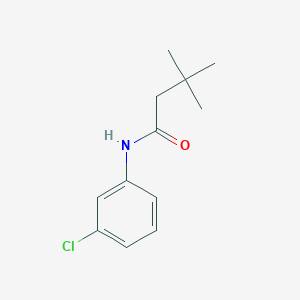
N-(3-chlorophenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3,3-dimethylbutanamide, also known as CL-316,243, is a selective agonist of the beta-3 adrenergic receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the beta-3 adrenergic receptor and its potential therapeutic applications.
作用機序
N-(3-chlorophenyl)-3,3-dimethylbutanamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to an increase in the activity of the enzyme adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which then activates various downstream signaling pathways involved in thermogenesis and energy metabolism.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models. It also increases the expression of genes involved in brown adipose tissue (BAT) differentiation and thermogenesis. In addition, N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-3,3-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that it has only been studied in animal models and its effects in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-3,3-dimethylbutanamide. One area of interest is its potential as a therapeutic target for the treatment of obesity and metabolic disorders. Another area of interest is its potential as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways. Further research is needed to fully understand the effects of N-(3-chlorophenyl)-3,3-dimethylbutanamide and its potential therapeutic applications.
合成法
N-(3-chlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with 3-chlorobenzonitrile. This compound is first reacted with 2,2-dimethylpropanal to form an imine intermediate. The imine is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 3,3-dimethylbutanoyl chloride to form the final product, N-(3-chlorophenyl)-3,3-dimethylbutanamide.
科学的研究の応用
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been used extensively in scientific research to study the beta-3 adrenergic receptor. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models, making it a potential target for the treatment of obesity and metabolic disorders.
特性
製品名 |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
|---|---|
分子式 |
C12H16ClNO |
分子量 |
225.71 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChIキー |
FAZAKPIYLARGAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
正規SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)




